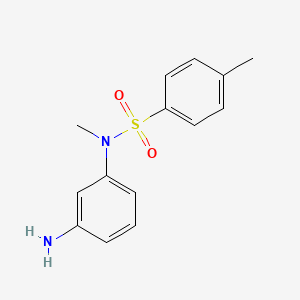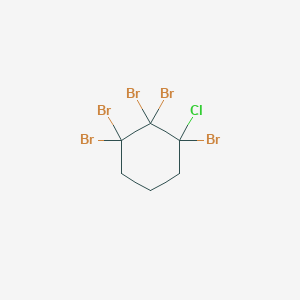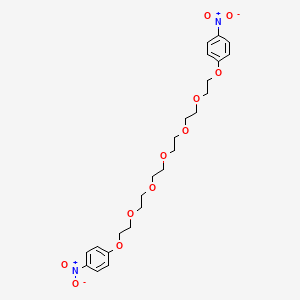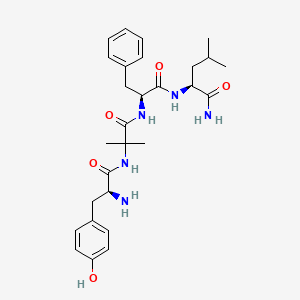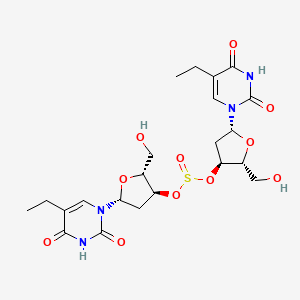![molecular formula C16H12N2O B14419292 4-{[(Quinolin-6-yl)amino]methylidene}cyclohexa-2,5-dien-1-one CAS No. 84922-35-0](/img/structure/B14419292.png)
4-{[(Quinolin-6-yl)amino]methylidene}cyclohexa-2,5-dien-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{[(Quinolin-6-yl)amino]methylidene}cyclohexa-2,5-dien-1-one is a compound belonging to the class of quinomethanes. These compounds are formally derived from quinones by replacing one or both of the quinone oxygens with methylidene groups . This particular compound features a quinoline moiety, which is a bicyclic structure consisting of a benzene ring fused to a pyridine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(Quinolin-6-yl)amino]methylidene}cyclohexa-2,5-dien-1-one typically involves the reaction of quinoline derivatives with cyclohexa-2,5-dien-1-one derivatives under specific conditions. For example, a common method involves heating a solution of the reactants in toluene at elevated temperatures, often with the addition of a base such as piperidine to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-{[(Quinolin-6-yl)amino]methylidene}cyclohexa-2,5-dien-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the quinoline moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields quinone derivatives, while reduction yields hydroquinone derivatives.
Applications De Recherche Scientifique
4-{[(Quinolin-6-yl)amino]methylidene}cyclohexa-2,5-dien-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of dyes and pigments due to its chromophoric properties.
Mécanisme D'action
The mechanism of action of 4-{[(Quinolin-6-yl)amino]methylidene}cyclohexa-2,5-dien-1-one involves its interaction with various molecular targets. The quinoline moiety can intercalate with DNA, disrupting its function and leading to potential antimicrobial and anticancer effects. Additionally, the compound can generate reactive oxygen species, contributing to its biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other quinomethanes such as:
- 2,4-dibromo-6-{[(2,6-dimethyl-1-piperidinyl)amino]methylidene}-1-cyclohexa-2,4-dienone
- 2,4-dichloro-6-{[(2-thiazolylamino)methylidene]}-1-cyclohexa-2,4-dienone
Uniqueness
What sets 4-{[(Quinolin-6-yl)amino]methylidene}cyclohexa-2,5-dien-1-one apart is its quinoline moiety, which imparts unique biological activities and potential therapeutic applications. The combination of the quinoline and cyclohexa-2,5-dien-1-one structures makes it a versatile compound for various research applications.
Propriétés
Numéro CAS |
84922-35-0 |
|---|---|
Formule moléculaire |
C16H12N2O |
Poids moléculaire |
248.28 g/mol |
Nom IUPAC |
4-(quinolin-6-yliminomethyl)phenol |
InChI |
InChI=1S/C16H12N2O/c19-15-6-3-12(4-7-15)11-18-14-5-8-16-13(10-14)2-1-9-17-16/h1-11,19H |
Clé InChI |
JBDDOYYIYRLYBO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=CC(=C2)N=CC3=CC=C(C=C3)O)N=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


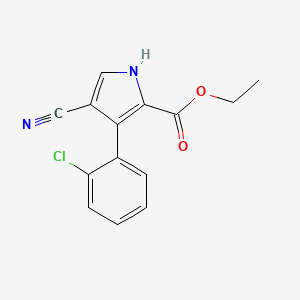
![1-[2-(6-Nitro-2H-1,3-benzodioxol-5-yl)ethyl]piperidine](/img/structure/B14419219.png)
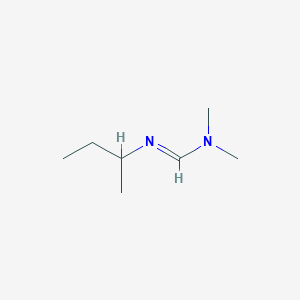

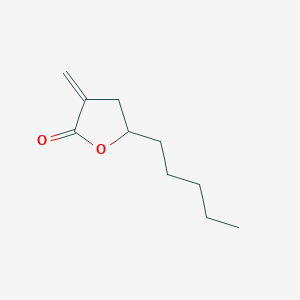
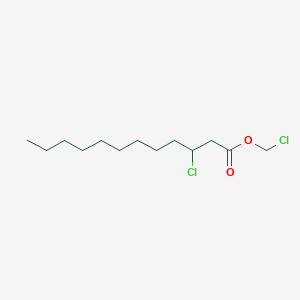
![Bis[4-(propan-2-yl)phenyl] perylene-3,9-dicarboxylate](/img/structure/B14419246.png)
